molecular formula C19H16O5 B5033515 (3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one

Cat. No.: B5033515
M. Wt: 324.3 g/mol
InChI Key: KAQGHLIOKGZFPJ-LCYFTJDESA-N
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Description

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one is a synthetic organic compound characterized by its unique furanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-hydroxybenzaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one
  • (3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-chlorophenyl)methylidene]furan-2-one

Uniqueness

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one is unique due to the presence of both methoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-22-15-7-8-16(17(11-15)23-2)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11,20H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQGHLIOKGZFPJ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)O)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)O)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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